Crotalarine

Description

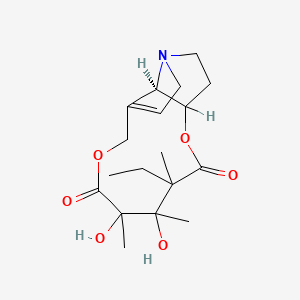

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(16R)-4-ethyl-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6/c1-5-16(2)14(20)25-12-7-9-19-8-6-11(13(12)19)10-24-15(21)17(3,22)18(16,4)23/h6,12-13,22-23H,5,7-10H2,1-4H3/t12?,13-,16?,17?,18?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVWNXIKNRJZDC-VKYMYMNISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1(C(=O)OC2CCN3[C@@H]2C(=CC3)COC(=O)C(C1(C)O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70968729 | |

| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53937-97-6 | |

| Record name | Crotalarine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053937976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-4,5-dihydroxy-3,4,5-trimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70968729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Genetic Regulation of Crotalarine Production

Elucidation of Crotalarine Biosynthesis: Precursor Incorporation Studies

The journey to unraveling the biosynthetic pathway of this compound and other pyrrolizidine (B1209537) alkaloids began with precursor incorporation studies. These experiments, often utilizing radiolabeled compounds, have been instrumental in identifying the primary building blocks of the this compound molecule.

Early feeding experiments with 14C-labelled precursors in Crotalaria spectabilis, a known producer of the related PA monocrotaline (B1676716), demonstrated that the amino acid ornithine is efficiently incorporated into the necine base of the alkaloid, retronecine (B1221780). nih.gov This finding established the origin of the characteristic bicyclic core of this class of alkaloids. Further studies confirmed that the necine bases are synthesized through a common pathway, while the necic acids, which form the esterifying portion of the molecule, are derived from different biosynthetic routes. nih.gov

The biosynthesis of the necine base starts with the polyamines putrescine and spermidine (B129725), which are themselves derived from the amino acid arginine. nih.gov A key intermediate, homospermidine, is formed by the action of homospermidine synthase, which catalyzes the transfer of an aminopropyl group from spermidine to putrescine. nih.govoup.com This symmetrical diamine is then oxidized and cyclized to form the initial pyrrolizidine ring system. nih.gov

Tracer feeding experiments have been crucial in confirming the role of homospermidine as an exclusive precursor for the necine base moiety of pyrrolizidine alkaloids. oup.com These studies have provided a foundational understanding of the flow of metabolites into the this compound structure, paving the way for the identification and characterization of the enzymes involved.

Enzymatic Steps and Catalytic Mechanisms in this compound Formation

The biosynthesis of this compound from its primary precursors is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic cascade is still under investigation, significant progress has been made in identifying and characterizing key players in the pathway.

Characterization of Key Biosynthetic Enzymes (e.g., Pyrrolizidine Alkaloid Synthases)

A pivotal enzyme in the biosynthesis of all pyrrolizidine alkaloids, including this compound, is homospermidine synthase (HSS) . oup.compnas.orgnih.gov This enzyme catalyzes the first committed step in the pathway, the formation of homospermidine from putrescine and spermidine. nih.govoup.com HSS has been found to have evolved independently multiple times in different plant lineages through the duplication of the gene encoding deoxyhypusine (B1670255) synthase, an enzyme involved in a primary metabolic process. oup.com

Following the formation of homospermidine, a series of oxidations and cyclizations occur to form the necine base. nih.gov While the specific enzymes catalyzing each of these subsequent steps in Crotalaria are not all fully characterized, it is proposed that copper-dependent diamine oxidases and alcohol dehydrogenases are involved in the formation of the pyrrolizidine ring. nih.gov

The final steps in this compound biosynthesis involve the esterification of the necine base with one or more necic acids. The enzymes responsible for this acylation are believed to be acyltransferases, potentially belonging to the BAHD family of acyl-CoA utilizing enzymes. nih.gov

In some bacteria, a different pathway for pyrrolizidine alkaloid synthesis exists, involving non-ribosomal peptide synthetases (NRPS) and Baeyer-Villiger monooxygenases (BVMOs). rsc.orgnih.gov However, in plants like Crotalaria, the pathway proceeds via homospermidine. pnas.orgnih.govnih.gov

Table 1: Key Enzymes in Pyrrolizidine Alkaloid Biosynthesis

| Enzyme | Function | Substrates | Product |

|---|---|---|---|

| Homospermidine Synthase (HSS) | First committed step in necine base biosynthesis. oup.compnas.orgnih.gov | Putrescine, Spermidine nih.govoup.com | Homospermidine nih.govoup.com |

| Diamine Oxidase (putative) | Oxidation of homospermidine. nih.gov | Homospermidine nih.gov | 4,4´-iminodibutanal nih.gov |

| Alcohol Dehydrogenase (putative) | Reduction of pyrrolizidine-1-carbaldehyde. nih.gov | Pyrrolizidine-1-carbaldehyde nih.gov | 1-hydroxymethylpyrrolizidine nih.gov |

Gene Expression Profiling of this compound Biosynthetic Genes in Plant Systems

Gene expression is the process by which information from a gene is used in the synthesis of a functional gene product, such as a protein. genome.gov Understanding the expression patterns of genes involved in this compound biosynthesis provides insights into where and when the alkaloid is produced within the plant.

Studies in Crotalaria species have revealed a fascinating link between the biosynthesis of pyrrolizidine alkaloids and the symbiotic relationship with nitrogen-fixing rhizobia bacteria. pnas.orgnih.gov In these plants, PAs are often only detectable when the plants form root nodules after infection with their rhizobial partners. pnas.orgnih.gov

Crucially, transcripts of the gene encoding homospermidine synthase (HSS) , the first specific enzyme of PA biosynthesis, are detectable exclusively in the nodules. pnas.orgnih.gov This indicates that the biosynthesis of the necine base is restricted to the nodules, which also show the highest concentration of PAs. pnas.orgnih.gov From the nodules, the alkaloids are then transported to other parts of the plant, such as the leaves and flowers, to serve as a chemical defense against herbivores. pnas.orgnih.gov

This spatial and temporal regulation of gene expression highlights a sophisticated mechanism by which the plant coordinates its defense strategy with its nutritional status, as nitrogen fixation in the nodules provides the essential nitrogen for alkaloid production.

Regulation of this compound Biosynthesis at Molecular and Cellular Levels

The production of this compound is tightly regulated at multiple levels to ensure that this metabolically expensive and potentially toxic compound is synthesized in the right place, at the right time, and in the appropriate amounts.

The primary site of regulation appears to be at the level of gene transcription. The exclusive expression of the HSS gene in the root nodules of nodulating Crotalaria species is a clear example of tissue-specific gene regulation. pnas.orgnih.gov This suggests the presence of specific transcription factors in the nodules that activate the HSS promoter.

Furthermore, the link between nodulation and PA biosynthesis implies a signaling cascade that connects the perception of rhizobia by the plant to the activation of the PA biosynthetic pathway. pnas.orgnih.gov While the exact signaling molecules and regulatory proteins involved in this cross-talk are yet to be fully elucidated, it represents a key area of regulation.

In other plant systems producing different secondary metabolites, transcription factors from families such as AP2/ERF, WRKY, MYC, and MYB have been shown to regulate biosynthetic gene expression. biorxiv.org It is plausible that homologous transcription factors play a role in controlling the this compound biosynthetic pathway in Crotalaria.

Engineering Approaches for Modulating this compound Production in Plant Systems

Metabolic engineering offers a powerful set of tools to manipulate the production of valuable plant secondary metabolites, including this compound. mdpi.comun.orgchemrxiv.org By modifying the expression of key biosynthetic genes or regulatory factors, it is possible to increase or decrease the accumulation of the target compound.

One common strategy is to overexpress a rate-limiting enzyme in the biosynthetic pathway. For instance, increasing the expression of homospermidine synthase (HSS) could potentially lead to an increased flux of precursors into the PA pathway, thereby boosting this compound production. Conversely, silencing the expression of HSS using techniques like RNA interference (RNAi) could reduce or eliminate this compound synthesis. nih.gov

Another approach involves the manipulation of transcription factors that regulate the entire biosynthetic pathway. biorxiv.org Identifying and overexpressing a master regulatory transcription factor could simultaneously upregulate the expression of multiple biosynthetic genes, leading to a significant increase in this compound levels.

Furthermore, engineering efforts can be directed towards increasing the supply of precursors. For example, modifying primary metabolic pathways to enhance the production of arginine, the ultimate precursor for the necine base, could also lead to higher this compound yields. nih.gov

These metabolic engineering strategies hold promise for various applications, from enhancing the production of this compound for potential pharmaceutical uses to reducing its content in Crotalaria species used as cover crops to avoid livestock poisoning.

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Target | Expected Outcome |

|---|---|---|

| Gene Overexpression | Homospermidine Synthase (HSS) | Increased this compound production. |

| Gene Silencing (RNAi) | Homospermidine Synthase (HSS) | Decreased or no this compound production. nih.gov |

| Transcription Factor Engineering | Master regulatory transcription factors | Upregulation of the entire biosynthetic pathway. biorxiv.org |

Advanced Synthetic Methodologies for Crotalarine and Its Analogues

Total Synthesis of Crotalarine: Strategies and Stereochemical Control

While a dedicated total synthesis of this compound is not extensively documented in peer-reviewed literature, the synthetic strategies for structurally analogous macrocyclic pyrrolizidine (B1209537) alkaloids, particularly monocrotaline (B1676716), provide a clear blueprint. Monocrotaline shares the same necine base and a stereoisomeric necic acid with this compound. The total synthesis of these molecules can be dissected into three primary challenges: the enantioselective synthesis of the necine base ((+)-retronecine), the enantioselective synthesis of the necic acid, and the stereocontrolled macrolactonization to form the 11-membered ring.

Strategies for (+)-Retronecine Synthesis: The synthesis of (+)-retronecine, the cornerstone of many PAs, has been achieved through various stereocontrolled routes. A common strategy involves starting from a chiral pool material, such as (S)-malic acid. rsc.orgrsc.org For instance, the synthesis reported by Kametani and co-workers utilizes (S)-malic acid to establish the initial stereochemistry, with a key step being an intermolecular carbenoid displacement reaction to construct the pyrrolizidine core. rsc.orgrsc.org Another approach by Roche and co-workers employed a highly selective [2+2]-cycloaddition of dichloroketene (B1203229) with a chiral enol ether, followed by a Beckmann ring expansion to form a key lactam intermediate, which was then converted to (+)-retronecine. acs.org These syntheses highlight the critical importance of controlling the multiple stereocenters of the necine base, often through substrate-controlled or catalyst-controlled reactions. core.ac.uk

Strategies for Necic Acid Synthesis: The synthesis of the chiral necic acid portion, such as monocrotalic acid, also requires precise stereochemical control. Niwa and Yamada reported an enantioselective synthesis of the protected monocrotalic acid needed for their total synthesis of monocrotaline. researchgate.net The synthesis started from a prochiral diester, establishing the three contiguous stereocenters with high fidelity. researchgate.net

Macrolactonization Strategies: The final and often most challenging step is the macrocyclization, forming the large diester lactone ring. The regioselective coupling of the necine base and the necic acid is crucial. In the synthesis of monocrotaline, (+)-retronecine was coupled with the protected necic acid. researchgate.net The esterification typically targets the more reactive allylic C9-hydroxyl group of retronecine (B1221780) first, followed by the C7-hydroxyl.

Several macrolactonization methods have been developed and are applicable to the synthesis of this compound. acs.org These methods aim to overcome the entropic and enthalpic barriers associated with forming large rings.

| Macrolactonization Method | Activating Reagent/Conditions | Key Features | Reference |

| Corey-Nicolaou Double Activation | 2,2'-Dipyridyl disulfide / PPh₃ | Forms a pyridine-2-thiol (B7724439) ester which undergoes high-dilution cyclization. | gla.ac.uk |

| Masamune Method | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Forms a highly reactive mixed anhydride (B1165640) for cyclization under mild conditions. | google.hn |

| Vedejs' Thiolactonization | Thioester precursors with thiophilic metal salts (e.g., Hg²⁺, Ag⁺) | Utilizes the activation of thioesters for lactone formation. | google.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, then DMAP | Similar to the Masamune method, effective for sterically hindered substrates. | |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | A powerful dehydrating agent for forming macrolactones from hydroxy-carboxylic acids. |

The successful total synthesis of optically active monocrotaline was achieved by Niwa, Okamoto, and Yamada, involving the regioselective coupling of (+)-retronecine with a protected necic acid, followed by a nucleophilic macrolactonization step. researchgate.net This seminal work demonstrates the feasibility and the key strategic considerations required for the total synthesis of this compound.

Development of Novel Synthetic Routes to this compound Scaffolds

The core scaffold of this compound is the pyrrolizidine ring system. The development of novel and efficient methods for constructing this bicyclic amine is a central theme in alkaloid synthesis. clockss.org These routes offer faster access to the core structure, which can then be elaborated to the final natural product.

Modern synthetic strategies often employ powerful bond-forming reactions to construct the bicyclic core in a convergent and stereocontrolled manner. Some notable approaches include:

1,3-Dipolar Cycloaddition: This method involves the reaction of azomethine ylides with dipolarophiles. It provides a highly efficient and stereoselective route to functionalized pyrrolidine (B122466) rings, which can be further elaborated into the pyrrolizidine system. indexcopernicus.com

Radical Cyclizations: Novel radical cyclization procedures have been developed to construct the pyrrolizidine ring. For example, a sequence involving the generation of an allylic radical from a vinylic radical, followed by cyclization onto a pendant double bond, has been successfully demonstrated. rsc.org

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the formation of nitrogen-containing heterocycles. It can be used to close one of the five-membered rings of the pyrrolizidine scaffold from a suitable diene precursor.

Proline-Catalyzed Reactions: A general procedure using proline-catalyzed sequential α-amination and Horner-Wadsworth-Emmons (HWE) olefination of aldehydes has been developed for the synthesis of various azabicyclic ring systems, including pyrrolizidines. rsc.org

Intramolecular Annulation: An intramolecular [4+1] pyrroline (B1223166) annulation via azide-diene cycloadditions has been used as a key transformation to build the pyrrolizidine ring system. clockss.org

These modern synthetic methods provide diverse and powerful alternatives to classical approaches, often enabling more rapid and efficient access to the fundamental pyrrolizidine scaffold required for the synthesis of this compound and its derivatives.

Chemoenzymatic Synthesis Approaches for this compound and Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical reactions with the unparalleled selectivity of enzymes, offering a powerful strategy for constructing complex natural products like this compound. nih.govrsc.org While a full chemoenzymatic synthesis of this compound has not been reported, approaches can be envisioned based on the biosynthesis of its constituent parts and the enzymatic synthesis of related compounds.

Biosynthesis-Inspired Approaches: The biosynthesis of the pyrrolizidine scaffold provides a roadmap for potential chemoenzymatic routes. rsc.org The pathway begins with the formation of homospermidine from putrescine and spermidine (B129725), a reaction catalyzed by homospermidine synthase (HSS). indexcopernicus.com Subsequent oxidative deamination and intramolecular Mannich-type cyclization form the necine base core. rsc.org A synthetic strategy mimicking this biogenetic pathway could employ enzymes like HSS or amine oxidases to construct key intermediates from simple precursors. researchgate.net

The necic acid moiety, monocrotalic acid, is biosynthesized from amino acids like L-threonine and L-isoleucine. nih.govrsc.org Enzymes from these amino acid metabolic pathways, such as acetohydroxyacid synthase (AHAS), could potentially be harnessed for the stereoselective synthesis of the necic acid component. uni-kiel.de

Enzymatic Reactions in Synthesis: Enzymes can be used to perform specific, challenging transformations within a larger chemical synthesis. Key applications relevant to this compound synthesis include:

Kinetic Resolution: Lipases and esterases are commonly used for the kinetic resolution of racemic alcohols or esters. This could be applied to resolve racemic intermediates in the synthesis of both the necine base and the necic acid, providing access to enantiomerically pure building blocks. unigoa.ac.in

Desymmetrization: Enzymes can selectively react with one of two enantiotopic groups in a prochiral or meso compound. This is a powerful strategy for creating multiple stereocenters with high efficiency.

Reductions and Oxidations: Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can perform highly stereoselective reductions of ketones to secondary alcohols. Conversely, oxidases can perform selective oxidations. These enzymes could be used to set the stereochemistry of the hydroxyl groups in retronecine and monocrotalic acid.

A plausible chemoenzymatic approach could involve the chemical synthesis of advanced, racemic intermediates, followed by enzymatic resolution or desymmetrization to install the correct stereochemistry, and culminating in a chemical macrolactonization step. researchgate.net

Synthesis of this compound Analogues and Mechanistic Probes for Structure-Activity Relationship Studies

The synthesis of analogues of this compound is crucial for understanding its mechanism of action and for probing structure-activity relationships (SAR). gla.ac.uk The toxicity of PAs is linked to their metabolic activation in the liver to reactive pyrrolic esters, which are potent alkylating agents. inchem.org The key structural features required for this toxicity are the 1,2-double bond in the necine base and at least one ester group at an allylic position. gla.ac.uk Macrocyclic diesters like this compound are generally the most toxic, as they can act as bifunctional alkylating agents. nih.govoup.com

SAR studies involve systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogues. For this compound, synthetic analogues can be designed to explore the importance of various structural features:

The Necine Base: Analogues can be synthesized using different necine bases (e.g., heliotridine, platynecine, synthanecine A) to investigate the role of the stereochemistry and saturation of the pyrrolizidine core. rsc.orgpsu.edursc.org

The Macrolide Ring: The size and substitution pattern of the macrocyclic diester ring can be varied. Synthesizing 10-, 11-, and 12-membered rings with different substitution patterns on the diacid chain allows for the study of how ring strain and conformation affect activity. psu.edupsu.edu

The Ester Linkages: Analogues can be prepared as monoesters or open-chain diesters to compare their activity to the parent macrocycle. This helps to elucidate the role of the macrocyclic structure in toxicity and potential therapeutic activity. nih.gov

The synthesis of these analogues often follows the same general strategy as the total synthesis: preparation of the modified necine base or necic acid, followed by esterification and, if applicable, macrolactonization. core.ac.uknih.gov For example, Hagan and Robins reported the synthesis of a series of 11-membered macrocyclic diesters of (+)-heliotridine, a stereoisomer of retronecine, by treating it with various glutaric anhydride derivatives followed by lactonization. psu.edu Such studies provide invaluable data for correlating specific structural motifs with biological outcomes, which is essential for both toxicology and the potential development of PA-based therapeutic agents with improved safety profiles. nih.gov

Analytical Research Methodologies for Crotalarine and Its Metabolites

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating individual components from a mixture. chromtech.com This is achieved by distributing the components between a stationary phase, which is a fixed material, and a mobile phase, which moves the mixture through the system. chromtech.com The differential affinities of the components for these two phases lead to their separation. chromtech.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of crotalarine. nih.govresearchgate.net The development of a robust HPLC method is a systematic process that involves several critical steps to ensure accurate and reproducible results. thermofisher.compreprints.org

The primary goal of HPLC method development is to achieve the optimal separation of target analytes. preprints.org This process begins with defining the analytical objectives, such as whether the analysis needs to be quantitative or qualitative and determining the required detection limits and precision. mastelf.com A stability-indicating HPLC method is often required to separate and quantify the active pharmaceutical ingredient from any impurities or degradation products. chromatographyonline.com

Key steps and considerations in HPLC method development include:

Column Selection: The choice of the column, the core of the HPLC system, is crucial. mastelf.com Reversed-phase columns are commonly used for non-polar or moderately polar compounds. mastelf.com

Mobile Phase Optimization: The selection of the mobile phase, which consists of solvents that carry the sample through the column, is essential for achieving good separation. researchgate.netmastelf.com The composition and pH of the mobile phase are adjusted to control the retention and separation of the analytes. researchgate.net Gradient elution, where the mobile phase composition is changed during the analysis, is often employed to separate complex mixtures with varying polarities. researchgate.netmastelf.com

Detector Selection: The choice of detector depends on the properties of the analytes and the required sensitivity. mastelf.com UV-Vis detectors are common, but other detectors like fluorescence or mass spectrometry may be used for enhanced sensitivity and specificity. mastelf.com

Method Validation: Once a method is developed, it must be validated to ensure it is fit for its intended purpose. thermofisher.com Validation involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. thermofisher.comnih.gov This formal process verifies that the method provides consistent and reliable results. thermofisher.com

Modern software tools can aid in method optimization by predicting retention times and resolution, thereby streamlining the development process. mastelf.com The use of Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly reduce analysis time and solvent consumption compared to traditional HPLC. chromatographyonline.com

Table 1: Key Parameters in HPLC Method Development

| Parameter | Description | Common Choices/Considerations |

| Stationary Phase (Column) | The material inside the column that interacts with the analytes. mastelf.com | C18, C8, Phenyl, Cyano. researchgate.net Selection is based on analyte polarity. researchgate.net |

| Mobile Phase | The solvent or solvent mixture that carries the sample through the column. researchgate.net | Acetonitrile, Methanol, Water. researchgate.net pH and buffers are used to control ionization. researchgate.net |

| Elution Mode | The technique used to pass the mobile phase through the column. | Isocratic: Constant mobile phase composition. Gradient: Mobile phase composition is changed over time. researchgate.net |

| Detector | The device that detects the analytes as they exit the column. mastelf.com | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). mastelf.com |

| Flow Rate | The speed at which the mobile phase moves through the column. | Typically 0.5-2.0 mL/min for standard HPLC. |

| Column Temperature | The temperature of the column during the analysis. | Affects viscosity of the mobile phase and analyte retention. |

| Injection Volume | The amount of sample introduced into the system. | Depends on sample concentration and column dimensions. |

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile compounds. libretexts.orgorganomation.com In GC, the sample is vaporized and transported through a column by an inert gas (the mobile phase). organomation.com Separation occurs based on the different interactions of the compounds with the stationary phase lining the column. organomation.com GC is often coupled with a mass spectrometer (GC-MS) for enhanced identification of the separated components. chromtech.com The technique is widely used in various fields, including pharmaceuticals and environmental analysis. libretexts.orgorganomation.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation of non-volatile mixtures. azecs.azlibretexts.org It is performed on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase. azecs.azsigmaaldrich.com The sample is applied as a small spot near the bottom of the plate, which is then placed in a sealed chamber with a solvent (the mobile phase). missouri.edu As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. libretexts.org TLC is often used to monitor the progress of chemical reactions or as a preliminary analytical tool. libretexts.orgmissouri.edu

Table 2: Comparison of GC and TLC

| Feature | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |

| Principle | Separation of volatile compounds in the gas phase. libretexts.org | Separation of non-volatile mixtures on a planar surface. azecs.az |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). youtube.com | Liquid solvent or solvent mixture. sigmaaldrich.com |

| Stationary Phase | A liquid or solid coated on the inside of a column. youtube.com | A thin layer of adsorbent on a plate (e.g., silica gel). sigmaaldrich.com |

| Typical Analytes | Volatile or semi-volatile compounds. libretexts.org | Non-volatile compounds. azecs.az |

| Instrumentation | Gas chromatograph with an injector, column, oven, and detector. organomation.com | TLC plate, developing chamber, spotting capillaries. missouri.edu |

| Primary Use | Quantitative and qualitative analysis of complex mixtures. chromtech.com | Qualitative analysis, reaction monitoring, and sample screening. libretexts.orgmissouri.edu |

Chirality is a property of molecules that are non-superimposable on their mirror images, much like a pair of hands. rotachrom.com These mirror-image isomers are called enantiomers. rotachrom.com In the pharmaceutical industry, the separation of enantiomers, known as chiral separation, is crucial because different enantiomers of a drug can have vastly different biological activities. libretexts.org

Chromatographic methods are widely used for chiral separations. chiralpedia.com This can be achieved through either a direct or an indirect approach. chromatographyonline.com

Indirect Method: This involves derivatizing the enantiomers with a chiral agent to form diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography. chromatographyonline.com

Direct Method: This approach utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive. libretexts.org The enantiomers interact differently with the chiral environment, leading to different retention times and thus their separation. chiralpedia.com High-performance liquid chromatography (HPLC) with a CSP is the most common technique for chiral separations. chiralpedia.com

Other techniques for chiral separation include gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE). rotachrom.comchiralpedia.com

Mass Spectrometry (MS) Applications for Structural Confirmation and Trace Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. waters.com It is a powerful tool for identifying unknown compounds, quantifying known materials, and elucidating the structure of molecules. waters.comdrugtargetreview.com In a typical MS workflow, molecules are ionized, separated based on their mass-to-charge ratio in a vacuum, and then detected. waters.com

The coupling of chromatographic techniques with mass spectrometry provides a highly sensitive and selective analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. eag.com This technique is particularly useful for the analysis of complex environmental and biological samples. mdpi.com In an LC-MS/MS system, the effluent from the LC column is directed into the mass spectrometer's ion source, where molecules are ionized. eag.com The first mass analyzer selects a specific parent ion, which is then fragmented in a collision cell. eag.com The resulting fragment ions are analyzed by a second mass spectrometer, providing a high degree of specificity and sensitivity, allowing for the detection of compounds at trace levels. eag.commeasurlabs.com LC-MS/MS is widely used for the quantification of drugs and their metabolites. nih.govnih.gov An analytical curve for monocrotaline (B1676716), a related pyrrolizidine (B1209537) alkaloid, has been obtained using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, demonstrating the technique's applicability. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that pairs the separation capabilities of gas chromatography with the detection power of mass spectrometry. technologynetworks.com It is considered a gold standard in forensic science and is used to isolate and identify different components in a mixture. chromatographyonline.com The sample is first separated by the GC, and the eluted compounds are then introduced into the mass spectrometer for detection. technologynetworks.com GC-MS is suitable for the analysis of volatile and semi-volatile compounds. nih.gov The development and validation of GC-MS methods are crucial to ensure accurate and precise quantitative and qualitative analysis, for instance, in the quality control of plant-based substances. nih.gov

High-Resolution Mass Spectrometry (HRMS) has become a primary tool for the identification of known and unknown drug metabolites. researchgate.net It provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govijpras.com Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) systems, can achieve mass accuracies of less than 5 parts per million (ppm). nih.govijpras.com

The process of metabolite identification using HRMS typically involves:

Data Acquisition: Acquiring high-resolution mass spectra of the sample. ijpras.com

Data Processing: Using software to identify potential metabolites based on their accurate mass and isotopic patterns. ijpras.com

Structural Elucidation: Utilizing tandem mass spectrometry (MS/MS) to fragment the potential metabolite ions and obtain structural information. nih.gov

HRMS, when coupled with liquid chromatography (LC-HRMS), is a powerful platform for detecting and identifying secondary metabolites in complex mixtures like plant extracts. researchgate.net The high resolution allows for the differentiation of metabolites from isobaric endogenous components, which have the same nominal mass but different exact masses. ijpras.com

Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic techniques are indispensable tools for the detailed structural and conformational analysis of this compound and its related compounds. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecular architecture and properties of these pyrrolizidine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for elucidating the three-dimensional structure and dynamic properties of molecules in solution. escholarship.org For this compound and its derivatives, NMR studies, including 1D and 2D experiments, are crucial for determining the conformation of the molecule. rsc.org Techniques like Nuclear Overhauser Effect (NOE) analysis can reveal the spatial proximity of different protons within the molecule, providing key information about its stereochemistry and the relative orientation of its constituent parts. rsc.org

The combination of experimental NMR data with computational modeling, such as ab initio calculations, can further refine the understanding of the conformational landscape of these alkaloids. rsc.org By comparing experimental and calculated NMR chemical shifts, researchers can identify the most stable conformers present in solution. rsc.org Furthermore, advanced NMR techniques can be employed to study the dynamic processes, such as ring flips and other conformational fluctuations, that these molecules undergo. uni-halle.de The study of these dynamic behaviors is essential for understanding how this compound and its metabolites interact with biological targets.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the initial characterization and identification of this compound and its derivatives.

Infrared (IR) Spectroscopy provides detailed information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds. For instance, hydroxyl (-OH) groups show a broad absorption band, while carbonyl (C=O) groups from ester linkages have strong, sharp absorptions in a specific region of the spectrum. pjsir.orgspectroscopyonline.com The presence and position of these bands can help to confirm the identity of the compound and provide insights into its structural features, such as the presence of a vicinal glycol system. pjsir.org The region of the IR spectrum known as the "fingerprint region" (1200 to 700 cm⁻¹) contains a complex pattern of bands that is unique to each molecule, serving as a molecular fingerprint. libretexts.org

Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Hydroxyl (-OH) | ~3425 | Broad absorption indicating the presence of hydroxyl groups. pjsir.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. technologynetworks.com While simple, isolated chromophores may not absorb in the readily accessible UV-Vis region, conjugated systems of double bonds, as found in the retronecine (B1221780) moiety of this compound, give rise to characteristic absorption maxima. msu.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption can be used for both qualitative identification and quantitative analysis. technologynetworks.com Changes in the UV-Vis spectrum, such as shifts in the λmax, can indicate structural modifications or interactions with other molecules. technologynetworks.com For example, the green synthesis of nanoparticles using Crotalaria extracts shows a distinct UV-Vis absorption peak that confirms the formation of the nanoparticles. researchgate.net

Typical UV-Vis Spectral Data

| Compound Type | λmax (nm) | Notes |

|---|---|---|

| Conjugated Dienes | >200 | The λmax shifts to longer wavelengths with increasing conjugation. msu.edu |

Development of Robust Analytical Protocols for Complex Biological and Environmental Matrices

The detection and quantification of this compound and its metabolites in complex samples such as biological fluids (blood, urine) and environmental matrices (soil, water) require the development of highly sensitive and selective analytical protocols. japsonline.comfrontiersin.orgnih.gov These protocols typically involve multiple steps, including sample collection, extraction, cleanup, and instrumental analysis. cdc.gov

A critical aspect of developing these methods is the sample preparation stage, which aims to remove interfering substances from the matrix and concentrate the analyte of interest. frontiersin.org Common extraction techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). japsonline.commdpi.com The choice of extraction method depends on the physicochemical properties of this compound and its metabolites, as well as the nature of the sample matrix. frontiersin.org

For the final analysis, hyphenated chromatographic techniques are often the methods of choice due to their high sensitivity, selectivity, and efficiency. frontiersin.orgresearchgate.net Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for the analysis of these compounds in complex matrices. mdpi.comresearchgate.netmdpi.com This method combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, allowing for the reliable identification and quantification of analytes at trace levels. frontiersin.orgmdpi.com Gas chromatography-mass spectrometry (GC-MS) can also be utilized, especially for more volatile derivatives. nih.govresearchgate.net

The validation of these analytical protocols is crucial to ensure the reliability of the results. nih.gov Validation parameters include the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and assessment of matrix effects. europa.eu The use of internal standards, particularly isotopically labeled standards, can help to correct for variations during sample preparation and analysis, thereby improving the accuracy of the quantification. europa.eu

Commonly Used Analytical Techniques for Complex Matrices

| Analytical Technique | Abbreviation | Key Advantages |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | High sensitivity, selectivity, and applicability to a wide range of compounds. frontiersin.orgmdpi.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Suitable for volatile and semi-volatile compounds. researchgate.net |

| High-Performance Liquid Chromatography | HPLC | Robust and widely used for separation. researchgate.net |

The development of such robust analytical methods is essential for pharmacokinetic studies, toxicological assessments, and environmental monitoring of this compound and its metabolites. frontiersin.orgcdc.gov

Mechanistic Investigations of Crotalarine S Biochemical and Cellular Interactions

Molecular Probes and Reporter Systems for Crotalarine Interaction Studies

The study of this compound's interactions at the molecular level can be significantly advanced through the use of molecular probes and reporter systems. These tools are instrumental in dissecting the intricacies of how this compound engages with cellular components and influences biological pathways.

Molecular imaging with reporter genes provides a noninvasive method to assess the location, magnitude, and duration of gene expression in a living organism. thno.org Reporter genes encode proteins with easily measurable phenotypes, which can be distinguished from endogenous proteins. thno.org When linked to a specific gene of interest, the expression of the reporter gene mirrors the activity of that gene, offering insights into transcriptional and post-transcriptional regulation. thno.org

Commonly used reporter systems that could be adapted for this compound studies include:

Luciferase-based systems: Firefly luciferase was one of the first reporter genes used in mammalian cells. bmglabtech.com These systems are highly sensitive and can quantify gene expression levels. nih.gov Split-luciferase complementation assays are particularly useful for studying protein-protein interactions. nih.gov In this system, luciferase is split into two non-functional fragments, which are then fused to two proteins of interest. If the proteins interact, the luciferase fragments are brought into proximity, reconstituting its enzymatic activity and producing a measurable light signal. nih.gov

Fluorescent protein systems: Green Fluorescent Protein (GFP) and its variants are widely used for tracking protein localization and expression. atcc.org Förster Resonance Energy Transfer (FRET) is a powerful technique that can be used with fluorescent proteins to study molecular interactions in real-time. bmglabtech.com FRET relies on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. bmglabtech.com

Dual-reporter systems: Combining different reporter genes, such as a fluorescent protein and a luciferase, can provide complementary data. frontiersin.org For example, a dual-reporter system could simultaneously offer real-time visualization of protein localization via fluorescence and quantitative data on gene expression through luminescence. frontiersin.org This approach enhances sensitivity and accuracy. frontiersin.org

These reporter systems are valuable for various applications, including high-throughput screening of compounds that may modulate this compound's activity and for validating cellular targets. bmglabtech.comfrontiersin.org By employing these advanced molecular tools, researchers can gain a more precise understanding of this compound's mechanism of action within a cellular context.

This compound Biotransformation Pathways and Metabolite Profiling in Biological Systems (Non-Human)

Biotransformation is the process by which living organisms chemically modify xenobiotics, such as this compound, primarily to facilitate their excretion. mhmedical.cominflibnet.ac.in This metabolic conversion generally results in more water-soluble compounds. mhmedical.com The liver is a primary site for these reactions. researchgate.net The biotransformation of this compound involves both enzymatic and non-enzymatic pathways, leading to the formation of various metabolites.

Enzymatic Biotransformation: Role of Cytochrome P450 and Other Metabolic Enzymes (e.g., Esterases, Glucuronosyltransferases)

The enzymatic biotransformation of this compound is a multi-phase process.

Phase I Reactions: These reactions introduce or expose functional groups on the this compound molecule. mhmedical.comresearchgate.net The primary enzymes involved are the Cytochrome P450 (CYP450) monooxygenases. genome.jp These enzymes are found in the smooth endoplasmic reticulum of various tissues, particularly the liver. medcraveonline.com CYP450 enzymes catalyze oxidative reactions. researchgate.net In the case of pyrrolizidine (B1209537) alkaloids like this compound, CYP450 is responsible for the conversion to pyrrolic metabolites, which are considered the toxic intermediates. inchem.org

Esterases also play a role in the metabolism of certain compounds. nih.gov While specific data on this compound is limited, esterases are known to hydrolyze ester bonds, a reaction that could potentially occur with the ester functionalities present in the this compound structure. ijpsonline.com

Phase II Reactions: These are conjugation reactions where the modified this compound or its Phase I metabolites are coupled with endogenous molecules to further increase their water solubility for excretion. mhmedical.comresearchgate.netUridine diphosphate-glucuronosyltransferases (UGTs) are a key family of enzymes in this phase. ebmconsult.com UGTs catalyze the attachment of glucuronic acid to the substrate. ebmconsult.com While the direct glucuronidation of this compound has not been extensively detailed, it is a common pathway for the detoxification of many xenobiotics. frontiersin.org

The table below summarizes the key enzymes involved in the enzymatic biotransformation of xenobiotics, which are relevant to understanding this compound's metabolism.

| Enzyme Family | Phase | Location | Function |

| Cytochrome P450 (CYP450) | Phase I | Smooth Endoplasmic Reticulum | Oxidation, Reduction, Hydrolysis researchgate.netmedcraveonline.com |

| Esterases | Phase I | Various tissues | Hydrolysis of ester bonds nih.govijpsonline.com |

| UDP-Glucuronosyltransferases (UGTs) | Phase II | Smooth Endoplasmic Reticulum | Glucuronidation (conjugation) ebmconsult.comfrontiersin.org |

Non-Enzymatic Biotransformation Reactions of this compound

In addition to enzymatic processes, some biotransformations can occur spontaneously without the aid of enzymes. inflibnet.ac.inmedcraveonline.com These non-enzymatic reactions typically involve highly reactive and unstable compounds and occur at physiological pH. medcraveonline.comvedantu.com For instance, some chemical transformations can happen spontaneously under physiological conditions. vedantu.com While specific non-enzymatic reactions for this compound are not well-documented in the provided context, the chemical nature of the molecule, particularly its pyrrolizidine ring system, may make it susceptible to certain spontaneous chemical changes within a biological system.

Characterization of this compound Metabolites and their Biological Relevance

The metabolites of pyrrolizidine alkaloids, including this compound, are central to their biological activity and toxicity. inchem.org The primary toxic metabolites are pyrrolic derivatives, also known as dehydro-alkaloids. inchem.org These metabolites are chemically reactive and are believed to be responsible for the toxic effects of the parent alkaloids. inchem.org

The identification and quantification of these metabolites are crucial for understanding the mechanisms of toxicity. Analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for the separation and characterization of these metabolites from biological samples like blood, urine, and tissue homogenates. up.ac.za For example, metabolites of monocrotaline (B1676716), a related pyrrolizidine alkaloid, have been extracted from bile and analyzed using mass spectrometry. up.ac.za

The biological relevance of these metabolites is significant, as they are the ultimate effectors of toxicity. The parent alkaloid, this compound, is relatively unreactive, but its metabolic activation to pyrrolic derivatives leads to chemically reactive species that can interact with cellular macromolecules. inchem.org

This compound's Influence on Cellular Signaling Pathways in Model Systems

This compound, like many natural compounds, can exert its biological effects by modulating various cellular signaling pathways. researchgate.net These pathways are complex networks that control fundamental cellular processes such as cell division, growth, migration, and apoptosis (programmed cell death). nih.govnih.gov

The interaction of a signaling molecule with its receptor initiates a cascade of intracellular events. nih.gov Natural compounds can interfere with these cascades at multiple points. researchgate.net For example, they can down-regulate activated signaling pathways, leading to the induction of apoptosis in cancer cells. researchgate.net Some of the key signaling pathways that are often targeted by natural products include the MAPK, Akt, and p53 pathways. researchgate.net

The response of a cell to an extracellular signal like this compound depends on the specific cell type and the genes it is currently expressing. oregonstate.education A single compound can have different effects on different cells. oregonstate.education For instance, a signaling event can lead to rapid changes in protein function or slower responses that involve alterations in gene expression. oregonstate.education Changes in gene expression are often mediated by the activation or deactivation of transcription factors or enzymes that modify chromatin structure. oregonstate.education

Effects on Protein Expression and Post-Translational Modifications

Post-translational modifications (PTMs) are crucial chemical alterations that occur after a protein is synthesized and are vital for diversifying protein functions. cellculturecompany.com These modifications, which include phosphorylation, acetylation, and ubiquitination, regulate almost all aspects of cell biology by influencing protein activity, localization, and interactions with other molecules like proteins and nucleic acids. cellculturecompany.comthermofisher.com

This compound, a pyrrolizidine alkaloid, has been shown to modulate cellular processes by affecting protein expression and PTMs. Research indicates that this compound can influence the expression levels of key regulatory proteins. For instance, it can lead to the downregulation of proteins that promote cell cycle progression and, conversely, upregulate tumor suppressor proteins that can halt the cell cycle and induce apoptosis.

Furthermore, this compound can interfere with PTMs, which are essential for the proper functioning of proteins. cellculturecompany.com PTMs like phosphorylation and acetylation are critical for cellular homeostasis, and their dysregulation is linked to various diseases. abcam.comnih.gov this compound's interference with these modifications can disrupt cellular signaling pathways. For example, by inhibiting the phosphorylation of key signaling proteins, it can block cascades that are essential for cell survival and proliferation. The covalent addition of functional groups or entire proteins through PTMs enhances the functional diversity of the proteome, and disruption of these processes can have significant cellular consequences. thermofisher.com

| Process | Description | Key Roles |

| Protein Expression | The process by which genetic information is used to synthesize proteins. cellculturecompany.com | Carries out essential cellular functions. |

| Post-Translational Modification (PTM) | Chemical modifications to a protein after its synthesis. cellculturecompany.com | Regulates protein structure, stability, localization, and activity. cellculturecompany.comthermofisher.com |

| Phosphorylation | The addition of phosphate (B84403) groups to specific amino acids. cellculturecompany.com | Signal transduction, cell cycle control, DNA repair. cellculturecompany.com |

| Acetylation | The addition of an acetyl group, primarily to lysine (B10760008) residues. abcam.com | Regulates gene expression, protein interactions, and metabolism. abcam.com |

This compound's Interactions with DNA and Macromolecules at the Molecular Level

At the molecular level, this compound's biological activity is primarily attributed to its interactions with DNA. up.ac.za As a bifunctional alkylating agent, it can form covalent bonds with DNA bases. This interaction can lead to the formation of DNA adducts, which in turn cause perturbations in cell-cycle regulation and can ultimately trigger apoptosis. The most significant of these interactions is the formation of inter-strand cross-links, where this compound covalently links the two strands of the DNA double helix. These cross-links are highly cytotoxic because they physically prevent the separation of the DNA strands, a step that is essential for both DNA replication and transcription.

The interaction between drugs and DNA is a critical aspect of pharmacology and can occur through covalent or non-covalent means. researchgate.net Covalent binding, as seen with this compound, can modify DNA structure and function, potentially inhibiting key enzymes or protein synthesis. researchgate.netmdpi.com While DNA is the primary target, the electrophilic nature of this compound allows it to react with other cellular macromolecules, including RNA and proteins, by targeting nucleophilic sites within these molecules. up.ac.za However, these interactions are generally considered to be of secondary importance to its potent DNA cross-linking activity.

Computational Chemistry and Molecular Modeling Studies of this compound Interactions

Docking and Molecular Dynamics Simulations of this compound-Target Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding drug-receptor interactions at a molecular level. nih.gov Molecular docking predicts how a small molecule, such as this compound, binds to a receptor, like DNA, and estimates the strength of this interaction through scoring functions. nih.govfrontiersin.org These simulations can reveal the specific binding modes and molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. frontiersin.org

Following docking, MD simulations can provide a more dynamic and detailed view of the interaction. nih.gov By simulating the movements of atoms over time, MD studies can assess the stability of the predicted binding pose and characterize the conformational changes in both the ligand and the receptor upon binding. plos.orgfrontiersin.org For instance, an MD simulation can track the root mean square deviation (RMSD) to evaluate the stability of the protein-ligand complex over the simulation period. plos.orgmdpi.com These simulations can confirm the stability of interactions identified through docking and provide insights into the thermodynamic properties of the binding process. frontiersin.org The combination of docking and MD simulations offers a robust approach to understanding the ligand binding mechanism and refining potential drug candidates. nih.gov

| Computational Method | Purpose | Information Gained |

| Molecular Docking | Predicts the binding mode of a ligand to a receptor. nih.gov | Binding affinity (score), interaction types (e.g., hydrogen bonds), optimal binding pose. frontiersin.org |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of a molecular system over time. nih.gov | Stability of the ligand-receptor complex, conformational changes, thermodynamic properties. frontiersin.orgplos.orgmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) for Mechanistic Insights (Excluding Predictive Toxicity)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov From a mechanistic standpoint, QSAR models can identify the key structural features, represented by molecular descriptors, that are crucial for a molecule's specific biological effect. nih.gov This approach provides valuable information about the mechanistic aspects of molecular interactions. nih.gov

In the context of this compound, QSAR studies can be employed to understand the structural requirements for its interaction with DNA. By analyzing a set of related pyrrolizidine alkaloids with varying structures, a QSAR model could identify which molecular properties (e.g., electronic, steric, or hydrophobic) are most important for its DNA cross-linking ability. For example, a QSAR model might reveal that the presence of specific functional groups or a particular spatial arrangement of atoms positively correlates with the compound's ability to bind to DNA. This type of analysis helps in understanding the mechanism of action and can guide the design of new molecules with optimized activity for research purposes, separate from predicting their toxicity. The insights gained from such models can complement experimental findings and provide a deeper understanding of the structure-activity landscape.

Ecological and Environmental Dynamics of Crotalarine

Role of Crotalarine in Plant Defense Mechanisms and Herbivore Interactions

This compound is a macrocyclic pyrrolizidine (B1209537) alkaloid (PA) produced by plants in the genus Crotalaria. scielo.brnih.gov These nitrogen-containing secondary metabolites are a key component of the plant's chemical defense system against herbivores. scielo.brnih.gov The production of PAs, including this compound, is a significant ecological trait, with the biosynthesis of these defense compounds in Crotalaria being linked to the formation of root nodules after infection with symbiotic rhizobial bacteria. nih.gov The alkaloids are synthesized in the nodules and then transported to above-ground parts of the plant. nih.gov

The primary role of this compound and other PAs is to deter feeding by herbivores through toxicity and unpalatability. scielo.brmdpi.com The effectiveness of this defense, however, varies significantly between different types of herbivores, primarily generalists and specialists.

Generalist Herbivores: Non-adapted, generalist herbivores are typically susceptible to the toxic and deterrent effects of this compound. researchgate.net For example, studies using the generalist moth Heliothis virescens showed that while neonate larvae could consume Crotalaria pallida leaves and fruits for a short period, none survived to pupation. researchgate.netnih.gov When isolated PAs were added to an artificial diet, larval survival was significantly reduced at higher concentrations, indicating the potent negative effect of these alkaloids on the fitness of non-adapted insects. researchgate.netnih.gov

Specialist Herbivores: In contrast, specialist herbivores that have co-evolved with Crotalaria plants can often overcome these chemical defenses. Some specialist insects have developed mechanisms to not only tolerate but also sequester these toxic alkaloids for their own defense against predators. researchgate.net A well-documented example is the specialist moth Utetheisa ornatrix, which can sequester PAs from its host plant without experiencing negative fitness costs. researchgate.net This sequestration provides a chemical defense for the insect against its own predators.

The interaction between Crotalaria plants and different herbivores demonstrates a classic example of a co-evolutionary arms race, where the plant's chemical defenses exert selective pressure on herbivores, leading to countermeasures in adapted species.

Table 1: Effects of this compound and Related Pyrrolizidine Alkaloids on Herbivores

| Herbivore Type | Example Species | Observed Effect of PAs | Outcome for Herbivore |

|---|---|---|---|

| Generalist | Heliothis virescens (Tobacco Budworm) | High toxicity and feeding deterrence. researchgate.netnih.gov | Reduced survival, failure to reach pupation. researchgate.netnih.gov |

| Specialist | Utetheisa ornatrix (Ornate Moth) | Tolerance and sequestration of alkaloids. researchgate.net | No negative fitness costs; alkaloids used for its own defense. researchgate.net |

Environmental Fate and Degradation Pathways of this compound in Soil and Water Systems

The environmental persistence of this compound is governed by its chemical stability and susceptibility to various abiotic and biotic degradation processes. As a pyrrolizidine alkaloid, this compound is a fairly stable molecule, but its ester functional groups are key sites for degradation, particularly through hydrolysis. inchem.org

Hydrolysis: The ester linkages in the this compound molecule are susceptible to hydrolysis, a process that can be influenced by pH. inchem.org Under alkaline conditions, the rate of hydrolysis increases. inchem.org A laboratory study on the alkaline degradation of this compound using 1% sodium hydroxide demonstrated its breakdown into specific products: s-butyl methyl ketone, DL-lactic acid, and the necine base, retronecine (B1221780). pjsir.org This indicates that hydrolysis cleaves the macrocyclic diester ring, breaking the compound into smaller, more soluble components. In natural water systems, hydrolysis is likely to be a significant degradation pathway, especially in alkaline waters, although it may be slow under neutral or acidic pH conditions. inchem.orgepa.gov

Photolysis: Degradation by sunlight, or photolysis, is another potential pathway for the dissipation of organic compounds in the environment, particularly in surface waters. nih.govresearchgate.net While specific photolysis data for this compound is limited, related compounds are known to undergo photodegradation. nih.gov The rate and importance of this pathway would depend on factors such as water clarity, depth, and the presence of natural photosensitizers. nih.gov

Sorption and Mobility: In soil and aquatic environments, the movement and bioavailability of this compound are influenced by its sorption to soil and sediment particles. Compounds with high soil adsorption coefficients tend to be less mobile, reducing the likelihood of leaching into groundwater but potentially increasing their persistence in the sediment phase. nih.govresearchgate.net

If this compound leaches into soil or water, it is expected to be readily degraded by microorganisms, as the molecule is subject to both oxidative and hydrolytic reactions that can be mediated by microbial enzymes. inchem.org

Table 2: Potential Environmental Degradation Pathways for this compound

| Pathway | Description | Key Influencing Factors | Primary Degradation Products (where known) |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester linkages in the molecule by reaction with water. inchem.org | pH (rate increases under alkaline conditions). inchem.org | Retronecine, s-butyl methyl ketone, DL-lactic acid. pjsir.org |

| Photolysis | Degradation caused by the absorption of light energy, primarily in surface waters. nih.gov | Sunlight intensity, water clarity, presence of photosensitizers. nih.gov | Not specifically documented for this compound. |

| Microbial Degradation | Breakdown of the molecule by microorganisms in soil and water. inchem.org | Microbial population density and type, oxygen levels, nutrient availability. nih.gov | Not specifically documented for this compound. |

Microbial Biotransformation and Biodegradation of this compound in Ecosystems

Microbial activity is a primary driver in the degradation of pyrrolizidine alkaloids (PAs) like this compound in the environment. inchem.org Microorganisms in soil, water, and specialized environments such as the rumen of herbivores possess diverse metabolic capabilities to transform complex organic molecules. researchgate.netmedcraveonline.com This biotransformation is crucial for detoxifying and recycling nitrogen-rich alkaloid compounds within ecosystems. nih.gov

Soil and Composting: In soil ecosystems, a wide array of bacteria and fungi can catalyze the breakdown of PAs. nih.gov Processes that enhance microbial activity, such as composting, have been shown to be highly effective at eliminating these alkaloids from plant residues. nih.govresearchgate.net In laboratory-scale composting experiments using PA-containing plants, a virtually complete loss of the alkaloids was observed over a period of three months. nih.gov This suggests that the metabolic activity of thermophilic and mesophilic microbial communities in compost effectively mineralizes the PA structure.

Biomethanization: Anaerobic digestion, or biomethanization, is another microbially-driven process that rapidly degrades PAs. Studies on the anaerobic digestion of PA-contaminated biomass in biogas batches showed a rapid decomposition, with PA concentrations in Lappula squarrosa decreasing from 3112.6 µg/kg to less than 21.5 µg/kg. nih.gov This demonstrates the efficacy of anaerobic microbial consortia in breaking down the alkaloid structure.

Rumen Microbes: The digestive tracts of ruminant animals contain dense, anaerobic microbial communities capable of extensive biotransformation. Rumen microbes have been shown to degrade PAs, which may contribute to the relative resistance of some ruminants to PA poisoning compared to monogastric species. researchgate.netnih.gov An in vitro study using rumen contents from sheep, goats, and cattle demonstrated significant rates of PA biotransformation, with caprine (goat) and ovine (sheep) microbes showing particularly high activity. researchgate.net The estimated number of PA-biotransforming bacteria was in the range of 10^7 bacteria per milliliter of rumen contents. researchgate.net

The primary microbial reactions involved in breaking down alkaloids like this compound likely include hydrolysis of the ester bonds and oxidation or reduction of the pyrrolizidine nucleus, converting the toxic compound into less harmful metabolites. inchem.orgmedcraveonline.com

Table 3: Efficacy of Microbial Processes in Pyrrolizidine Alkaloid (PA) Degradation

| Process | Organism Source | Initial PA Concentration (µg/kg) | Final PA Concentration (µg/kg) | Efficiency | Reference |

|---|---|---|---|---|---|

| Composting | Senecio jacobaea | 6350.2 | < 539.6 | > 91.5% reduction | nih.gov |

| Biomethanization | Lappula squarrosa | 3112.6 | < 21.5 | > 99.3% reduction | nih.gov |

Comparative Studies of Crotalarine with Other Pyrrolizidine Alkaloids

Structural Similarities and Differences Influencing Biological Mechanisms

Pyrrolizidine (B1209537) alkaloids are broadly classified based on the structure of their necine base and the type of necic acid attached. Crotalarine is a monocrotaline-type PA, characterized by an 11-membered macrocyclic diester ring. mdpi.comscielo.org.mx This structure is formed by the esterification of the necine base, retronecine (B1221780), with monocrotalic acid. mdpi.com

The core structural similarities among toxic PAs include the pyrrolizidine nucleus, typically with a double bond at the 1,2-position, which is a prerequisite for their bioactivation to reactive pyrrolic metabolites. inchem.org However, the nature of the ester side chains dramatically influences their biological potency.

Key Structural Comparisons:

Macrocyclic Ring Size: this compound, derived from monocrotaline (B1676716), possesses an 11-membered macrocyclic ring. mdpi.com This contrasts with the senecionine-type PAs (e.g., senecionine (B1681732), retrorsine (B1680556), seneciphylline), which feature a 12-membered macrocyclic diester ring. frontiersin.orgresearchgate.net

Ester Type: this compound is a macrocyclic diester. Other PAs, like those of the lycopsamine (B1675737) type, are open-chain mono- or diesters. scielo.org.mx For instance, lycopsamine is a monoester. This structural difference impacts the molecule's stability and reactivity.

Necic Acid Moiety: The necic acid portion of this compound is monocrotalic acid. mdpi.com In contrast, senecionine contains senecic acid, and lycopsamine contains trachelanthic and angelic acids. These different acid moieties contribute to variations in lipophilicity and steric hindrance, affecting how the alkaloids interact with metabolic enzymes and cellular targets.

These structural variations are directly linked to differences in biological activity. For example, studies on DNA cross-linking have shown that macrocyclic PAs with a 12-membered ring, such as seneciphylline (B43193) and senecionine, are more potent in inducing DNA-DNA and DNA-protein cross-links than the 11-membered macrocyclic PA, monocrotaline. usu.edu

Table 1: Structural Comparison of this compound with Other Pyrrolizidine Alkaloids

| Feature | This compound (Monocrotaline type) | Senecionine (Senecionine type) | Lycopsamine (Lycopsamine type) |

| Necine Base | Retronecine | Retronecine | Retronecine |

| Ester Structure | 11-membered macrocyclic diester | 12-membered macrocyclic diester | Open-chain monoester |

| Necic Acid(s) | Monocrotalic acid | Senecic acid | Trachelanthic acid, Angelic acid |

Comparative Biosynthetic Pathways and Evolutionary Insights

The biosynthesis of all pyrrolizidine alkaloids begins with a common pathway for the formation of the necine base from the amino acid ornithine. mdpi.com Feeding experiments with Crotalaria spectabilis, which produces monocrotaline, have demonstrated the efficient incorporation of ornithine into the retronecine base of the alkaloid. mdpi.com

The diversity among PAs arises from the biosynthesis of the various necic acids and their subsequent esterification with the necine base. uni-kiel.de

Monocrotalic Acid Biosynthesis: The necic acid of this compound, monocrotalic acid, is derived from the amino acid isoleucine. uni-kiel.demdpi-res.com Specifically, isoleucine forms a significant portion of the C8 acid, although the origin of the remaining three carbon atoms is not as firmly established. psu.edu

Senecic Acid Biosynthesis: The biosynthesis of senecic acid, found in senecionine, also involves the incorporation of two molecules of isoleucine. uni-kiel.de This highlights a degree of conserved biosynthetic logic for the creation of dicarboxylic necic acids.

Lycopsamine-type Necic Acid Biosynthesis: The necic acids in lycopsamine-type PAs also have their origins in amino acid metabolism, showcasing the evolutionary recruitment of common metabolic building blocks for generating chemical diversity. uni-kiel.de

The enzymes responsible for the synthesis of these different necic acids and the subsequent esterification steps are specific to the plant species and lineage, reflecting the evolutionary divergence of these defensive compounds. The presence of monocrotaline-type PAs is predominant in the Fabaceae family (e.g., Crotalaria species), whereas senecionine-type PAs are characteristic of the Asteraceae family (e.g., Senecio species). mdpi.comscielo.org.mx This distribution suggests distinct evolutionary trajectories for the genes involved in PA biosynthesis.

Table 2: Biosynthetic Precursors for Necic Acids in Different PA Types

| PA Type | Necic Acid | Primary Amino Acid Precursor(s) |

| Monocrotaline | Monocrotalic acid | L-isoleucine |

| Senecionine | Senecic acid | L-isoleucine (two units) |

| Trichodesmine | Trichodesmic acid | L-threonine, L-isoleucine, L-valine, L-leucine |

Differential Molecular and Cellular Interactions Among Pyrrolizidine Alkaloid Subtypes

The toxic effects of PAs are mediated by their metabolic activation in the liver to highly reactive pyrrolic metabolites, which are electrophilic and can alkylate cellular macromolecules. merckvetmanual.com The structural differences between this compound and other PAs lead to variations in their metabolic activation and subsequent interactions with cellular targets like DNA and proteins.

Research has shown a clear structure-dependent toxicity profile among PAs. nih.gov Macrocyclic diesters are generally more toxic than open-chain diesters, which are in turn more toxic than monoesters. However, even within the macrocyclic diesters, significant differences exist.

Genotoxicity and DNA Cross-linking: Studies comparing the genotoxic potential of various PAs have ranked them in order of potency. In several assays, 12-membered macrocyclic diesters like retrorsine and seneciphylline exhibit greater genotoxicity than monocrotaline. nih.gov The ability to induce DNA cross-links, a critical mechanism of PA-induced carcinogenicity, is also more pronounced for PAs like seneciphylline and retrorsine compared to monocrotaline. usu.edu This is attributed to the structural features of the macrocyclic ring and the nature of the necic acid.

Cytotoxicity: The cytotoxic potential of PAs also varies. In human liver cancer cells, lasiocarpine (B1674526), seneciphylline, senecionine, and retrorsine show high cytotoxicity, while monocrotaline is ranked as having lower cytotoxic potential. nih.gov Monocrotaline is, however, known to induce apoptosis in primary rat hepatocytes. researchgate.net

Interaction with Cellular Receptors: Recent computational studies have predicted that PAs can interact with various cellular receptors. The muscarinic acetylcholine (B1216132) receptor M1 (CHRM1) has been identified as a potential target for many PAs. mdpi.com In vitro studies have shown that different PAs, including monocrotaline, can induce calcium accumulation in cells, though with varying potency. mdpi.com For instance, lasiocarpine was found to be a more potent inducer of calcium influx than monocrotaline. mdpi.com

These differential interactions at the molecular and cellular level ultimately underpin the varying toxicological profiles of this compound and other pyrrolizidine alkaloids.

Table 3: Ranking of Genotoxic Potential for Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Type | Relative Genotoxic Potential |

| Retrorsine | 12-membered macrocyclic diester | Very High |

| Seneciphylline | 12-membered macrocyclic diester | High |

| Senecionine | 12-membered macrocyclic diester | High |

| Lasiocarpine | Open-chain diester | High |

| Monocrotaline | 11-membered macrocyclic diester | Moderate to Low |

| Lycopsamine | Open-chain monoester | Low |

Note: Relative potential is a summary from multiple studies and may vary depending on the specific assay. nih.gov

Future Directions and Emerging Research Avenues for Crotalarine

Integration of Multi-Omics Approaches in Crotalarine Research

The advent of multi-omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful lens to comprehensively understand the biological effects of this compound. illumina.comfrontlinegenomics.com By integrating these diverse datasets, researchers can move beyond single-data-point observations to a more holistic view of cellular responses to this compound exposure. frontiersin.orgcmbio.io

Table 1: Potential Applications of Multi-Omics in this compound Research

| Omics Field | Potential Research Focus | Expected Insights |